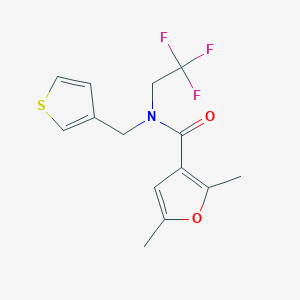
2,5-dimethyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dimethyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C14H14F3NO2S and its molecular weight is 317.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,5-Dimethyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)furan-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The compound can be synthesized through various methods involving the reaction of furan derivatives with thiophenes and trifluoroethyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Table 1: Characterization Data
| Characterization Technique | Observations |
|---|---|
| NMR (1H) | δ (ppm): 3.84 (s, 2H, CH2), 6.59-6.61 (m, 3H, thiophen H), 12.20 (s, NH) |
| Mass Spectrometry | Molecular weight: 434.6 g/mol |
| IR Spectroscopy | Key peaks: 1738 (C=O), 1605 (C=N) |
Anticancer Properties
Recent studies have indicated that the compound exhibits significant anticancer activity against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
- Cell Viability Assays : MTT assays demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in HepG2 liver cancer cells.
- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death.
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to anticancer properties, the compound has shown potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound in vivo:
-
Study on HepG2 Cells : In vitro studies revealed that treatment with varying concentrations resulted in significant cytotoxicity, with an IC50 value significantly lower than traditional chemotherapeutics.
"The compound demonstrated superior efficacy compared to standard treatments in reducing tumor cell viability" .
- In Vivo Models : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to control groups.
Properties
IUPAC Name |
2,5-dimethyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2S/c1-9-5-12(10(2)20-9)13(19)18(8-14(15,16)17)6-11-3-4-21-7-11/h3-5,7H,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWBOOMUXOEDBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














